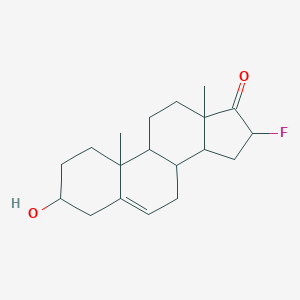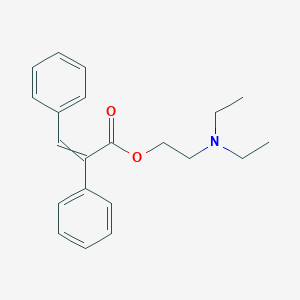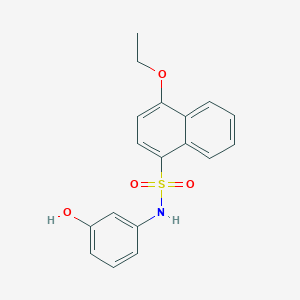
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a naphthalenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalenesulfonamide Core: The naphthalenesulfonamide core can be synthesized by reacting naphthalene with chlorosulfonic acid to form naphthalenesulfonyl chloride. This intermediate is then reacted with an amine to form the naphthalenesulfonamide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an appropriate alcohol (ethanol) is reacted with the naphthalenesulfonamide under acidic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, where a boronic acid derivative of the hydroxyphenyl group is reacted with the naphthalenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ethoxy-N-(3-hydroxyphenyl)benzamide: Similar structure but lacks the naphthalenesulfonamide moiety.
N-(3-hydroxyphenyl)-1-naphthalenesulfonamide: Similar structure but lacks the ethoxy group.
Uniqueness
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide is unique due to the combination of its ethoxy, hydroxyphenyl, and naphthalenesulfonamide groups, which confer specific chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C18H17NO4S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)19-13-6-5-7-14(20)12-13/h3-12,19-20H,2H2,1H3 |
Clé InChI |
AHJLKKQDFIZKMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


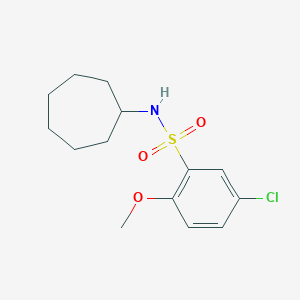
![Pyrrolidine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B239446.png)
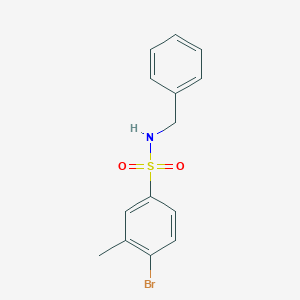
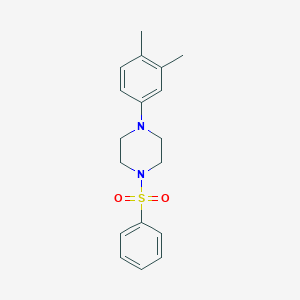
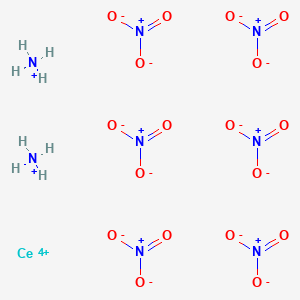
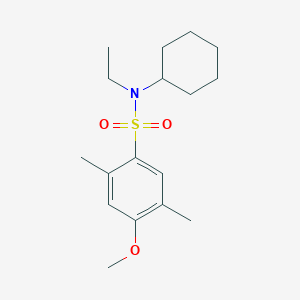

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239462.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
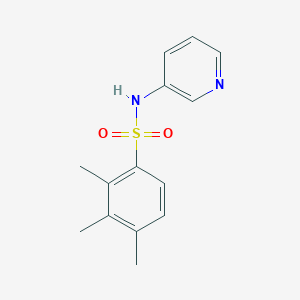
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

